CHM-1

Catalog No.
S523576
CAS No.
154554-41-3
M.F
C16H10FNO3
M. Wt
283.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CHM-1

CAS Number

154554-41-3

Product Name

CHM-1

IUPAC Name

6-(2-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one

Molecular Formula

C16H10FNO3

Molecular Weight

283.25 g/mol

InChI

InChI=1S/C16H10FNO3/c17-11-4-2-1-3-9(11)12-6-14(19)10-5-15-16(21-8-20-15)7-13(10)18-12/h1-7H,8H2,(H,18,19)

InChI Key

ZMYDAPJHGNEFGQ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C=C(N3)C4=CC=CC=C4F

Solubility

Soluble in DMSO

Synonyms

CHM-1; CHM 1; CHM1; NSC 656158; NSC-656158; NSC656158;

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C=C(N3)C4=CC=CC=C4F

Description

The exact mass of the compound 6-(2-Fluorophenyl)[1,3]dioxolo[4,5-G]quinolin-8(5h)-One is 283.0645 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 656158. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Osteoarthritis Research

Specific Scientific Field: This application falls under the field of Biomedical Sciences, specifically in the study of Osteoarthritis .

Results or Outcomes: CHM-1 appears to attenuate osteoarthritis progression by inhibiting catabolic activity, and to mediate anti-inflammatory effects .

Application in Cancer Research

Specific Scientific Field: This application falls under the field of Oncology, specifically in the study of Hepatocellular Carcinoma .

Summary of the Application: CHM-1, a synthetic 6,7-substituted 2-phenyl-4-quinolone, was identified as a potent and selective antitumor agent in human hepatocellular carcinoma . It exhibits a novel antimitotic antitumor activity against human hepatocellular carcinoma both in vitro and in vivo via a caspase-independent pathway .

Methods of Application or Experimental Procedures: CHM-1 induced growth inhibition of HA22T, Hep3B, and HepG2 cells in a concentration-dependent manner . It interacted with tubulin at the colchicine-binding site, markedly inhibited tubulin polymerization both in vitro and in vivo, and disrupted microtubule organization .

Results or Outcomes: CHM-1 induced a significant concentration-dependent growth inhibition and apoptosis in hepatocellular carcinoma cells . CHM-1 produced a dose-dependent tumor regression and prolonged the lifespan of mice carrying liver cancer xenografts, indicating its in vivo efficacy .

Application in Cell Proliferation and Migration

Specific Scientific Field: This application falls under the field of Cell Biology .

Summary of the Application: Recombinant peptides of Chondromodulin-1 (ChM-1) from invertebrates can play a dual role in cell proliferation and migration of different cell types .

Methods of Application or Experimental Procedures: The effect of the recombinant Ciona mature ChM-1 peptide (Cs-mChM-1) on cell proliferation, migration and angiogenesis was evaluated on cultured cells . Low concentrations of Cs-mChM-1 (12.5 nM) promoted osteoblastic cell (MC3T3-E1) growth and protected cells from H2O2-induced damage .

Results or Outcomes: The inhibition effects on tumor cell growth and angiogenesis indicate potential pharmaceutical applications for recombinant Cs-mChM-1 .

Application in Angiogenesis

Specific Scientific Field: This application falls under the field of Vascular Biology .

Summary of the Application: Chondromodulin-1 (ChM-1) is an extracellular matrix protein that plays crucial roles in tumor cell growth and angiogenesis in vertebrates and humans .

Results or Outcomes: The inhibition effects on tumor cell growth and angiogenesis indicate potential pharmaceutical applications for recombinant Cs-mChM-1 .

Application in Chemoresistant Hepatocellular Carcinoma

Summary of the Application: CHM-1, a synthetic 6,7-substituted 2-phenyl-4-quinolone, was identified as a potent and selective antitumor agent in human hepatocellular carcinoma .

Application in Cell Cycle and Cell Adhesion

Summary of the Application: The expression levels of cyclinD1 and mitogen-activated protein kinase 1 (MAPK1) were slightly increased in Cs-mChM-1 treated MC3T3-E1 cells, whereas these genes decreased in treated HeLa cells, SH-SY5Y cells and HUVECs . This result indicates that Cs-mChM-1 modifies cell behavior by regulating cell cycle and cell adhesion .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

283.06447134 g/mol

Monoisotopic Mass

283.06447134 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W9H5EQ3ZQN

Wikipedia

6-(2-fluorophenyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one

Dates

Modify: 2023-08-15
1: Liu CW, Lin YC, Hung CM, Liu BL, Kuo SC, Ho CT, Way TD, Hung CH. CHM-1, a novel microtubule-destabilizing agent exhibits antitumor activity via inducing the expression of SIRT2 in human breast cancer cells. Chem Biol Interact. 2018 Jun 1;289:98-108. doi: 10.1016/j.cbi.2018.04.007. Epub 2018 Apr 18. PubMed PMID: 29679549.
2: Dou X, Li X, Yu H, Dong B. Dual Roles of Ascidian Chondromodulin-1: Promoting Cell Proliferation Whilst Suppressing the Growth of Tumor Cells. Mar Drugs. 2018 Feb 11;16(2). pii: E59. doi: 10.3390/md16020059. PubMed PMID: 29439497; PubMed Central PMCID: PMC5852487.
3: Liu J, Dai J, Wang Y, Lai S, Wang S. Significance of new blood vessels in the pathogenesis of temporomandibular joint osteoarthritis. Exp Ther Med. 2017 May;13(5):2325-2331. doi: 10.3892/etm.2017.4234. Epub 2017 Mar 17. PubMed PMID: 28565845; PubMed Central PMCID: PMC5443314.
4: Zhang X, Prasadam I, Fang W, Crawford R, Xiao Y. Chondromodulin-1 ameliorates osteoarthritis progression by inhibiting HIF-2α activity. Osteoarthritis Cartilage. 2016 Nov;24(11):1970-1980. doi: 10.1016/j.joca.2016.06.005. Epub 2016 Jun 16. PubMed PMID: 27321194.
5: AlSuhailbani E, Menon A, Nair CK. Protective effect of ayurvedic formulations against doxorubicin-induced cardiotoxicity: Preliminary studies on Brahma Rasayana and Chyavanaprash. J Cancer Res Ther. 2016 Apr-Jun;12(2):561-4. doi: 10.4103/0973-1482.151931. PubMed PMID: 27461610.
6: Chen Z, Wei J, Zhu J, Liu W, Cui J, Li H, Chen F. Chm-1 gene-modified bone marrow mesenchymal stem cells maintain the chondrogenic phenotype of tissue-engineered cartilage. Stem Cell Res Ther. 2016 May 5;7(1):70. doi: 10.1186/s13287-016-0328-x. PubMed PMID: 27150539; PubMed Central PMCID: PMC4858869.
7: Xu J, Cai H, Meng Q, Li Y, Chen G, Fang W, Long X. IL-1β-regulating angiogenic factors expression in perforated temporomandibular disk cells via NF-κB pathway. J Oral Pathol Med. 2016 Sep;45(8):605-12. doi: 10.1111/jop.12420. Epub 2016 Jan 17. PubMed PMID: 26775638.
8: Lin ML, Chen SS, Ng SH. CHM-1 Suppresses Formation of Cell Surface-associated GRP78-p85α Complexes, Inhibiting PI3K-AKT Signaling and Inducing Apoptosis of Human Nasopharyngeal Carcinoma Cells. Anticancer Res. 2015 Oct;35(10):5359-68. PubMed PMID: 26408697.
9: Wendling AL, Phillips J, Short W, Fahey C, Mavis B. Thirty Years Training Rural Physicians: Outcomes From the Michigan State University College of Human Medicine Rural Physician Program. Acad Med. 2016 Jan;91(1):113-9. doi: 10.1097/ACM.0000000000000885. PubMed PMID: 26332428.
10: Lin YC, Hou SC, Hung CM, Lin JN, Chen WC, Ho CT, Kuo SC, Way TD. Inhibition of the insulin-like growth factor 1 receptor by CHM-1 blocks proliferation of glioblastoma multiforme cells. Chem Biol Interact. 2015 Apr 25;231:119-26. doi: 10.1016/j.cbi.2015.01.016. Epub 2015 Jan 30. PubMed PMID: 25643584.
11: Laleman I, Dadamio J, De Geest S, Dekeyser C, Quirynen M. Instrumental assessment of halitosis for the general dental practitioner. J Breath Res. 2014 Mar;8(1):017103. doi: 10.1088/1752-7155/8/1/017103. Epub 2014 Feb 24. PubMed PMID: 24566293.
12: Menon A, Krishnan Nair CK. Ayurvedic formulations ameliorate cisplatin-induced nephrotoxicity: preclinical studies on Brahma Rasayana and Chyavanaprash. J Cancer Res Ther. 2013 Apr-Jun;9(2):230-4. doi: 10.4103/0973-1482.113363. PubMed PMID: 23771364.
13: Lee HR, Park KM, Joung YK, Park KD, Do SH. Platelet-rich plasma loaded in situ-formed hydrogel enhances hyaline cartilage regeneration by CB1 upregulation. J Biomed Mater Res A. 2012 Nov;100(11):3099-107. doi: 10.1002/jbm.a.34254. Epub 2012 Jun 26. PubMed PMID: 22733706.
14: Lee JC, Chou LC, Huang CH, Chung JG, Huang LJ, Lee KH, Hung MC, Way TD, Kuo SC. CHM-1 induces apoptosis via p38-mediated upregulation of DR5 expression in human ovarian cancer SKOV3 cells. Eur J Pharmacol. 2011 Nov 16;670(1):96-104. doi: 10.1016/j.ejphar.2011.08.006. Epub 2011 Sep 3. PubMed PMID: 21907193.
15: Klinger P, Surmann-Schmitt C, Brem M, Swoboda B, Distler JH, Carl HD, von der Mark K, Hennig FF, Gelse K. Chondromodulin 1 stabilizes the chondrocyte phenotype and inhibits endochondral ossification of porcine cartilage repair tissue. Arthritis Rheum. 2011 Sep;63(9):2721-31. doi: 10.1002/art.30335. PubMed PMID: 21391200.
16: Chen HY, Lu HF, Yang JS, Kuo SC, Lo C, Yang MD, Chiu TH, Chueh FS, Ho HC, Ko YC, Chung JG. The novel quinolone CHM-1 induces DNA damage and inhibits DNA repair gene expressions in a human osterogenic sarcoma cell line. Anticancer Res. 2010 Oct;30(10):4187-92. PubMed PMID: 21036739.
17: Chou LC, Tsai MT, Hsu MH, Wang SH, Way TD, Huang CH, Lin HY, Qian K, Dong Y, Lee KH, Huang LJ, Kuo SC. Design, synthesis, and preclinical evaluation of new 5,6- (or 6,7-) disubstituted-2-(fluorophenyl)quinolin-4-one derivatives as potent antitumor agents. J Med Chem. 2010 Nov 25;53(22):8047-58. doi: 10.1021/jm100780c. Epub 2010 Oct 25. PubMed PMID: 20973552.
18: Lai TY, Yang JS, Wu PP, Huang WW, Kuo SC, Ma CY, Gibson Wood W, Chung JG. The quinolone derivative CHM-1 inhibits murine WEHI-3 leukemia in BALB/c mice in vivo. Leuk Lymphoma. 2010 Nov;51(11):2098-102. doi: 10.3109/10428194.2010.517279. Epub 2010 Sep 17. PubMed PMID: 20846096.
19: Chou LC, Chen CT, Lee JC, Way TD, Huang CH, Huang SM, Teng CM, Yamori T, Wu TS, Sun CM, Chien DS, Qian K, Morris-Natschke SL, Lee KH, Huang LJ, Kuo SC. Synthesis and preclinical evaluations of 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate (CHM-1-P-Na) as a potent antitumor agent. J Med Chem. 2010 Feb 25;53(4):1616-26. doi: 10.1021/jm901292j. PubMed PMID: 20102207.
20: Tsai AC, Pan SL, Sun HL, Wang CY, Peng CY, Wang SW, Chang YL, Kuo SC, Lee KH, Teng CM. CHM-1, a new vascular targeting agent, induces apoptosis of human umbilical vein endothelial cells via p53-mediated death receptor 5 up-regulation. J Biol Chem. 2010 Feb 19;285(8):5497-506. doi: 10.1074/jbc.M109.036277. Epub 2009 Dec 11. PubMed PMID: 20007968; PubMed Central PMCID: PMC2820778.

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